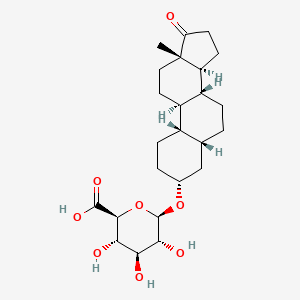

19-Noretiocholanolone glucuronide

Description

Properties

Molecular Formula |

C24H36O8 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9R,10S,13S,14S)-13-methyl-17-oxo-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H36O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h11-16,18-21,23,26-28H,2-10H2,1H3,(H,29,30)/t11-,12-,13+,14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 |

InChI Key |

JGNAYBFRYHOLMC-HAVPAZTRSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 19-Noretiocholanolone Glucuronide

Chemical Synthesis Approaches

Glycosyl Donor Activation and Coupling

- The most common method involves coupling 19-noretiocholanolone with a protected glucuronic acid donor such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate or trichloroacetimidate derivatives.

- Catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver carbonate (Ag2CO3) facilitate the glycosidic bond formation.

- This step requires careful control to favor β-anomer formation, which is the natural configuration in glucuronides.

Protection and Deprotection Strategies

- Protecting groups (e.g., acetyl groups on glucuronic acid hydroxyls) are essential to prevent side reactions.

- After coupling, selective removal of protecting groups is performed without cleaving the β-O-glucuronide bond.

- Enzymatic methods (e.g., lipase AS amino for O-acetyl removal, porcine liver esterase for methyl ester cleavage) have been reported to achieve mild and selective deprotection.

Challenges in Steroid Glucuronidation

- Steric hindrance around the steroid hydroxyl group can reduce coupling efficiency.

- Attempts to glucuronidate unprotected steroids often result in low yields or negligible glucuronide formation.

- Fully protected steroid derivatives may be synthesized first to improve coupling efficiency, followed by deprotection.

Enzymatic and Biotransformation Methods

- While chemical synthesis dominates, enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) can be employed for selective conjugation.

- Biotransformation in microbial or mammalian cell cultures is another route, though less commonly used for preparative scale synthesis.

Analytical Verification and Stability Considerations

- Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for verifying the identity and purity of synthesized 19-noretiocholanolone glucuronide.

- Isotopic ratio mass spectrometry (IRMS) may be used for detailed characterization in doping control contexts.

- Stability studies confirm that 19-noretiocholanolone glucuronide is stable under various storage conditions including room temperature, refrigeration, and freezing for extended periods, which is critical for sample handling post-synthesis.

Summary of Key Synthetic Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling with trichloroacetimidate donor | TMSOTf catalyst, protected glucuronic acid donor | ~69% | High β-selectivity, requires protected glucuronic acid |

| Coupling with bromo sugar donor | Ag2CO3 catalyst, acetyl-protected glucuronic acid | ~80% | Pure β-anomer obtained, steric hindrance challenges |

| Deprotection (enzymatic) | Lipase AS amino + porcine liver esterase | High | Mild conditions preserve β-O-glucuronide linkage |

| Attempted glucuronidation of unprotected steroid | Various coupling reagents (HATU, EDC/HOBT, Mitsunobu) | Negligible | Steric hindrance limits success without protection |

Representative Synthetic Scheme (Conceptual)

- Protection of glucuronic acid hydroxyls to form acetylated glucuronic acid derivatives.

- Activation of glucuronic acid anomeric position as trichloroacetimidate or bromide.

- Coupling reaction with 19-noretiocholanolone hydroxyl group under Lewis acid catalysis.

- Selective enzymatic deprotection to remove acetyl and methyl ester groups without disrupting the glucuronide bond.

- Purification by preparative high-performance liquid chromatography (HPLC).

Research Findings and Literature Sources

- The WADA Technical Document (TD2021NA) outlines analytical methods but also references sample preparation protocols for 19-norsteroid glucuronides, emphasizing the need for careful sample handling and preparation.

- A recent ACS Omega study on synthetic glucuronides illustrates the use of trichloroacetimidate donors and enzymatic deprotection methods, providing a framework applicable to steroid glucuronides like 19-noretiocholanolone glucuronide.

- Stability studies in human urine samples confirm the robustness of the glucuronide under various storage conditions, supporting the feasibility of synthetic preparation and storage.

- Attempts to synthesize glucuronides of complex molecules (e.g., SAR7226) demonstrate the challenges and strategies relevant to steroid glucuronidation, including the necessity of protection and multi-step synthesis.

- Formation of 19-norsteroids and their glucuronides by in situ demethylation and enzymatic processes highlights alternative biological pathways and the importance of synthetic standards for analytical purposes.

Chemical Reactions Analysis

Formation via Glucuronidation

19-NE-G is synthesized via UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT1A6, which transfer glucuronic acid from UDP-α-D-glucuronic acid to the hydroxyl group of 19-noretiocholanolone . The reaction follows an SN2 mechanism, producing a β-D-glucuronide conjugate :

Reaction:

-

Key Enzymes :

-

Competing Pathways : Sulfotransferases (SULTs) may sulfate 19-noretiocholanolone, but glucuronidation dominates due to higher UGT activity in the liver and brain .

Stability and Degradation

19-NE-G exhibits temperature- and storage-dependent stability, with demethylation and hydrolysis observed under non-optimal conditions :

Table 1: Stability Under Different Conditions

Metabolic and Excretion Pathways

After formation, 19-NE-G is excreted in urine, often alongside sulfate conjugates. Key findings include:

-

Urinary Excretion :

-

Interconversion :

Table 2: Conjugate Ratios in Urine Post-Nandrolone Administration

| Metabolite | Glucuronide (%) | Sulfate (%) |

|---|---|---|

| 19-Norandrosterone | 60–70 | 30–40 |

| 19-Noretiocholanolone | 55–65 | 35–45 |

| 19-Norepiandrosterone | 0 | 100 |

| Data aggregated from . |

Analytical Detection Methods

19-NE-G is quantified using advanced chromatographic and mass spectrometric techniques:

Table 3: Key Analytical Approaches

-

Derivatization : Girard’s reagent T (GRT) enhances ionization efficiency for LC-MS/MS, enabling detection at sub-ng/mL levels .

Implications in Anti-Doping

19-NE-G is a biomarker for nandrolone abuse, with a WADA threshold of 2 ng/mL for 19-norandrosterone glucuronide . Challenges include:

Scientific Research Applications

19-Noretiocholanolone glucuronide has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection of nandrolone metabolites.

Biology: Studied for its role in the metabolism of anabolic steroids and its detection in biological samples.

Medicine: Investigated for its potential effects on human health and its use in anti-doping tests.

Industry: Used in the development of analytical methods for the detection of steroid abuse in sports.

Mechanism of Action

19-Noretiocholanolone glucuronide exerts its effects through its role as a metabolite of nandrolone. Nandrolone is metabolized in the liver to form 19-noretiocholanolone, which is then glucuronidated to form 19-noretiocholanolone glucuronide. This compound is excreted in the urine and can be detected using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .

Comparison with Similar Compounds

Structural and Analytical Differentiation

19-NE glucuronide is often compared to structurally similar glucuronidated metabolites, particularly 19-norandrosterone glucuronide (19-NA glucuronide), its isomer, and etiocholanolone glucuronide, a non-norsteroid analog. Key differences include:

- Ion Mobility-Mass Spectrometry (IMS) : IMS separates 19-NE glucuronide from 19-NA glucuronide based on their distinct CCS values (>4% difference), enabling resolution despite overlapping LC retention times .

- LC-MS: The minor Rt difference (<0.2 min) between 19-NE and 19-NA glucuronides necessitates high-resolution chromatography for differentiation .

Conjugation and Excretion Patterns

Norsteroid metabolites exhibit varying conjugation preferences, influencing their detection in biological samples:

- Endogenous vs. Exogenous Origin: Endogenous 19-NE is excreted as both glucuronide (84%) and sulfate, while exogenous 19-NE (from doping) is primarily glucuronidated . Detection of sulfate conjugates may indicate endogenous production, whereas glucuronide dominance suggests doping .

Role in Anti-Doping Analyses

- 19-NA Glucuronide is the primary biomarker for nandrolone administration, but 19-NE glucuronide provides complementary evidence due to its distinct excretion kinetics .

- Sulfate Conjugates : While 19-NE sulfate is less abundant, its prolonged detectability in urine (vs. glucuronide) enhances retrospective doping detection .

Key Research Findings

Metabolic Pathways : Nandrolone is metabolized into 19-NA, 19-NE, and 19-NEA via 5α/5β-reductase and 3α-hydroxysteroid dehydrogenase. Conjugation preferences (glucuronidation vs. sulfation) depend on enzyme specificity and substrate structure .

Analytical Challenges : Co-eluting isomers (e.g., 19-NE and 19-NA glucuronides) require advanced techniques like IMS or high-resolution LC-MS for unambiguous identification .

Quantitative Excretion: After oral norsteroid administration, 19-NA glucuronide levels exceed 19-NE glucuronide by ~2-fold, reflecting metabolic priority .

Biological Activity

19-Noretiocholanolone glucuronide (19-NEG) is a significant metabolite of nandrolone, a potent anabolic steroid. This compound is crucial in anti-doping testing as it serves as a biomarker for the illicit use of nandrolone and its precursors. Understanding the biological activity of 19-NEG involves examining its metabolism, excretion patterns, and implications in sports doping.

Metabolism and Excretion

19-NEG is primarily formed through phase II metabolism, where 19-noretiocholanolone (19-NE) undergoes glucuronidation. This process is essential for the elimination of steroids from the body. Studies have shown that after oral administration of nandrolone precursors, 19-NEG can be detected in urine, often alongside its sulfate form, 19-norandrosterone sulfate (19-NAS) .

Key Findings on Metabolism

- Glucuronidation vs. Sulfation : At lower concentrations of nandrolone, sulfation predominates; however, at higher concentrations, glucuronidation becomes the primary pathway .

- Excretion Profiles : The excretion rates of 19-NEG vary significantly among individuals, with studies showing peak concentrations ranging from 44 to 774 µmol/L . The ratio of glucuronide to sulfate metabolites also fluctuates over time, indicating complex metabolic dynamics .

Stability and Detection

Research has indicated that 19-NEG remains stable under various storage conditions, making it a reliable target for detection in anti-doping tests . The stability of this glucuronide is critical for accurate testing and quantification in urine samples.

Detection Methods

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying both free and conjugated forms of nandrolone metabolites, including 19-NEG. It allows for precise differentiation between endogenous production and exogenous administration .

- Gas Chromatography : Traditional methods have relied on gas chromatography for detecting nandrolone metabolites; however, advancements in LC-MS/MS offer improved sensitivity and specificity .

Case Studies

Several case studies have highlighted the role of 19-NEG in doping violations:

- Athlete Testing : In a study involving athletes suspected of doping, urine samples were analyzed for nandrolone metabolites. Elevated levels of 19-NEG were detected alongside high concentrations of 19-NA, supporting claims of steroid use .

- Nutritional Supplements : Investigations into over-the-counter supplements revealed that some contained undisclosed nandrolone precursors, leading to positive tests for 19-NEG and related metabolites .

Implications in Sports Doping

The detection of 19-NEG plays a pivotal role in anti-doping efforts. Its presence in urine samples serves as an indicator of nandrolone abuse, which has been a concern in competitive sports for decades. Regulatory bodies such as the World Anti-Doping Agency (WADA) have established thresholds for these metabolites to identify potential doping violations effectively.

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting and quantifying 19-noretiocholanolone glucuronide in human urine?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for direct quantification of glucuronide and sulfate conjugates due to its high sensitivity and specificity. For glucuronide analysis, gas chromatography-mass spectrometry (GC/MS) is often employed after enzymatic hydrolysis to cleave the glucuronide moiety . LC/MS/MS avoids the need for hydrolysis, enabling simultaneous detection of multiple conjugates (e.g., 19-norandrosterone and 19-noretiocholanolone glucuronides and sulfates) in a single run .

Q. How can researchers differentiate between glucuronide and sulfate conjugates of 19-noretiocholanolone in urine samples?

- Methodological Answer : Sulfate conjugates are detected directly via LC/MS/MS using precursor ion scans for m/z 97 (HSO₄⁻ fragment), while glucuronides are identified via their characteristic neutral loss of 176 Da (glucuronic acid). For GC/MS, glucuronides require hydrolysis with β-glucuronidase followed by derivatization, whereas sulfates can be quantified directly after solid-phase extraction .

Advanced Research Questions

Q. How should experimental designs account for inter-individual variability in 19-noretiocholanolone glucuronide excretion patterns?

- Methodological Answer : Studies must include longitudinal sampling (e.g., multiple urine collections over 24–72 hours post-administration) to capture peak excretion times and metabolite ratios. Evidence shows sulfate conjugates persist longer than glucuronides in some individuals, necessitating extended detection windows . Normalization to creatinine levels can reduce variability, though this was not consistently applied in prior studies .

Q. What strategies reliably distinguish endogenous 19-noretiocholanolone glucuronide from exogenous sources in doping tests?

- Methodological Answer : Carbon isotope ratio mass spectrometry (GC/C/IRMS) measures the ¹³C/¹²C ratio to confirm synthetic origin, as endogenous metabolites exhibit distinct isotopic signatures. Additionally, monitoring sulfate-to-glucuronide ratios over time can indicate exogenous administration, as sulfates are disproportionately elevated in later excretion phases .

Q. How can hydrolysis conditions be optimized for GC/MS analysis of glucuronide metabolites?

- Methodological Answer : Enzymatic hydrolysis with β-glucuronidase (e.g., E. coli source) at pH 6.8 and 50°C for 1–2 hours achieves >95% efficiency. Validation via spiked deuterated internal standards (e.g., d₃-19-norandrosterone glucuronide) ensures minimal matrix interference and quantifies hydrolysis completeness .

Q. How can contradictory findings regarding sulfate conjugate persistence be resolved?

- Methodological Answer : While sulfate conjugates of 19-norandrosterone are detectable longer than glucuronides in some studies , others note sulfates may degrade under certain storage conditions. Longitudinal studies with standardized storage protocols (-20°C, pH 7) and LC/MS/MS quantification are critical to resolve these discrepancies .

Q. What role do isotopic labeling techniques play in metabolic studies of 19-norsteroids?

- Methodological Answer : Stable isotopes (e.g., ¹³C-labeled 19-noretiocholanolone) enable precise tracking of metabolite formation and clearance kinetics. This approach is vital for distinguishing administered prohormones (e.g., 19-nor-4-androstenedione) from endogenous production in pharmacokinetic models .

Q. Why is a multi-method approach (LC/MS/MS + GC/MS) critical for comprehensive metabolite profiling?

- Methodological Answer : LC/MS/MS provides high-throughput quantification of intact conjugates, while GC/MS offers superior sensitivity for hydrolyzed free metabolites. Combining these methods enhances detection of low-abundance phase II metabolites and reduces false negatives in anti-doping contexts .

Q. How do phase II metabolite characteristics (e.g., glucuronide polarity) impact analytical method development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.